molecular formula C7H4FNO3 B1361154 4-Fluoro-3-nitrobenzaldehyde CAS No. 42564-51-2

4-Fluoro-3-nitrobenzaldehyde

Cat. No. B1361154
CAS RN: 42564-51-2
M. Wt: 169.11 g/mol
InChI Key: ILKWFRCNNILIJW-UHFFFAOYSA-N
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Patent
US09447091B2

Procedure details

Nitration mixture (sulfuric acid 40 ml+nitric acid 5.5 ml) was added dropwise to 4-fluorobenzaldehyde (10 g, 80.57 mmol) at 0° C. and the mixture was stirred at 5° C. for 20 min and at RT for 1 h. The mixture was quenched by the addition of crushed ice. The precipitate formed was filtered and was washed repeatedly with water to give white solid. The solid was dried under vacuum to give the product in 77% yield (10.5 g). 1H NMR (300 MHz, CDCl3): δ 10.04 (s, 1H), 8.58 (dd, 1H), 8.22-8.18 (m, 1H), 7.5 (t, 1H).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1>S(=O)(=O)(O)O>[F:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
5.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 20 min and at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by the addition of crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
to give white solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product in 77% yield (10.5 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.